1-(oxetan-3-ylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Core Heterocyclic Framework Characteristics
The fundamental structural foundation of 1-(oxetan-3-ylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole centers on its pyrazole ring system, which serves as the central scaffold for molecular architecture. Pyrazole represents a five-membered aromatic heterocycle characterized by three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, forming a planar ring structure that follows Hückel's rule with six pi-electrons. The compound exhibits the characteristic C₃N₂ ring structure with adjacent nitrogen atoms, where one nitrogen atom adopts a pyrrolic character with its lone pair participating in aromaticity, while the second nitrogen atom maintains a pyridine-like sp²-hybridized configuration.
According to crystallographic analysis of related pyrazole compounds, the fundamental ring structure maintains planarity with minimal deviation from coplanarity. The two carbon-nitrogen bond distances in the pyrazole ring are similar, both measuring approximately 1.33 Å, indicating delocalized electron density characteristic of aromatic systems. The pyrazole framework exhibits amphoteric properties, functioning as both an acid and a base due to the dual nature of its nitrogen atoms. The pyrrole-like nitrogen with its acidic character can donate protons, while the pyridine-like nitrogen readily accepts protons, with the basic character generally predominating.
The electron density distribution within the pyrazole ring creates distinct reactivity patterns at different positions. The presence of two electronegative nitrogen atoms reduces electron density at the C3 and C5 positions while leaving the C4 position relatively unaltered, making this position particularly vulnerable to electrophilic attack. In the case of this compound, the boronic ester substituent occupies the C4 position, which represents an optimal location for maintaining electronic stability while enabling synthetic versatility through cross-coupling reactions.
The pyrazole ring demonstrates remarkable resistance to oxidation and reduction reactions, maintaining structural integrity under various chemical conditions. Only extreme conditions such as electrolytic oxidation, ozonolysis, or treatment with strong bases can cause ring opening. This inherent stability makes pyrazole-containing compounds particularly valuable in medicinal chemistry applications where metabolic stability is crucial for therapeutic efficacy.
Boronic Ester Conformational Dynamics
The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronic ester moiety, introduces significant conformational complexity to the molecular structure of this compound. Despite initial perceptions of the pinacol boronic ester as a bulky substituent due to its two adjacent quaternary sp³-hybridized carbon atoms, detailed experimental and computational analyses reveal that this group exhibits remarkably small steric parameters. The planarity of the oxygen-boron-oxygen motif plays a crucial role in minimizing steric interactions, contributing to the compound's overall structural flexibility.
Three different steric parameters characterize the pinacol boronic ester group: the A-value, ligand cone angle, and percent buried volume. All three parameters demonstrate that the boronic ester moiety occupies significantly less steric space than initially anticipated, with the planar arrangement of the oxygen-boron-oxygen system facilitating conformational adaptability. The percent buried volume provides the most accurate correlation between steric size and chemical reactivity in various transformations.
The conformational dynamics of the boronic ester group are influenced by the electronic properties of the pyrazole ring system. The electron-withdrawing nature of the pyrazole ring affects the electron density at the boron center, modulating the strength of boron-oxygen bonds within the dioxaborolane ring. This electronic modulation influences the compound's reactivity in cross-coupling reactions, particularly Suzuki-Miyaura coupling processes where the boronic ester serves as the nucleophilic partner.
The dioxaborolane ring adopts a chair-like conformation that minimizes ring strain while maintaining optimal orbital overlap for boron-oxygen bonding. The four methyl substituents on the ring create a steric environment that protects the boron center from unwanted side reactions while maintaining accessibility for desired transformations. This protection is particularly important for maintaining compound stability during storage and handling procedures.
| Structural Parameter | Value | Impact on Molecular Properties |
|---|---|---|
| Boron-Oxygen Bond Length | 1.36-1.38 Å | Optimal for cross-coupling reactivity |
| Dioxaborolane Ring Angle | 109-111° | Minimizes ring strain |
| Steric Parameter (A-value) | Low | Reduced steric hindrance |
| Percent Buried Volume | Minimal | Enhanced conformational flexibility |
Oxetane-Pyrazole Spatial Relationships
The spatial relationship between the oxetane ring and pyrazole core in this compound creates a unique three-dimensional molecular architecture that influences both chemical reactivity and potential biological activity. The oxetane moiety, connected to the pyrazole ring through a methylene linker at the N1 position, introduces significant conformational freedom while maintaining proximity to the aromatic system. Oxetane represents a four-membered heterocyclic ring containing three carbon atoms and one oxygen atom, characterized by substantial ring strain estimated at 106 kilojoules per mole.
The oxetane ring adopts an essentially planar structure with minimal puckering, exhibiting a puckering angle of only 8.7° at standard conditions. This planar geometry minimizes ring strain by reducing gauche interactions compared to analogous carbocyclic systems. The presence of the oxygen heteroatom introduces unique electronic properties that influence the overall molecular dipole moment and hydrogen-bonding capabilities of the compound.
The methylene linker connecting the oxetane to the pyrazole nitrogen provides rotational freedom that allows the oxetane ring to adopt multiple conformational states relative to the pyrazole plane. This conformational flexibility is crucial for the compound's ability to interact with diverse molecular targets and participate in various chemical transformations. The spatial separation between the oxetane oxygen and the pyrazole nitrogen atoms prevents direct electronic conjugation while maintaining opportunities for intramolecular hydrogen bonding interactions.
The strained nature of the oxetane ring enhances its reactivity toward nucleophilic attack, ring-opening reactions, and rearrangement processes. This reactivity complements the electrophilic character of the boronic ester group, creating multiple reactive sites within a single molecular framework. The combination of these reactive centers enables the compound to participate in complex multi-step synthetic transformations and potentially interact with biological targets through multiple binding modes.
Analysis of related oxetane-containing compounds reveals that the four-membered ring exhibits enhanced metabolic stability compared to larger cyclic ethers, making it particularly valuable in pharmaceutical applications. The oxetane's resistance to oxidative metabolism, combined with its favorable physicochemical properties, contributes to improved pharmacokinetic profiles in drug development contexts.
Comparative Analysis With Analogous Boron-Containing Heterocycles
Comparative structural analysis of this compound with related boron-containing heterocycles reveals distinctive features that influence chemical reactivity and synthetic utility. The positioning of the boronic ester group at the C4 position of the pyrazole ring creates unique electronic and steric environments compared to alternative substitution patterns observed in analogous compounds.
Examination of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which lacks the oxetan-3-ylmethyl substituent, demonstrates the significant impact of the oxetane moiety on overall molecular properties. The absence of the oxetane group results in a more compact molecular structure with different conformational preferences and altered solubility characteristics. The oxetane-containing variant exhibits enhanced three-dimensional character that influences its behavior in both solution and solid-state environments.
Comparison with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reveals the importance of boronic ester positioning on the pyrazole ring. The C3-substituted isomer exhibits different electronic properties due to the proximity of the boronic ester to the pyrazole nitrogen atoms, affecting both basicity and reactivity patterns. The C4-substituted compound demonstrates superior electrophilicity for Suzuki-Miyaura coupling reactions due to optimal electronic activation.
Analysis of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester provides insight into the effects of direct oxetane attachment versus methylene-linked oxetane groups. The directly attached oxetane creates greater steric congestion around the pyrazole ring, potentially limiting conformational flexibility and affecting reaction selectivity. The methylene linker in this compound provides optimal balance between steric protection and conformational freedom.
The comparative analysis extends to electronic properties, where the electron-withdrawing effects of different substituent patterns create varying degrees of activation at the boronic ester center. The oxetan-3-ylmethyl group at the N1 position provides modest electron-withdrawing character that enhances the electrophilicity of the boronic ester without creating excessive activation that might lead to unwanted side reactions.
| Compound Variant | Boronic Ester Position | Oxetane Attachment | Key Structural Features |
|---|---|---|---|
| Target Compound | C4 | Methylene-linked | Optimal balance of reactivity and stability |
| 4-Boronic Ester Analog | C4 | None | Compact structure, different solubility |
| 3-Boronic Ester Isomer | C3 | Methylene-linked | Altered electronic properties |
| 5-Boronic Ester Variant | C5 | Direct attachment | Increased steric congestion |
The structural comparison reveals that this compound represents an optimized molecular design that combines the beneficial properties of each component while minimizing potential disadvantages. The specific positioning and linking strategies employed in this compound create a unique structural framework that maximizes synthetic versatility while maintaining chemical stability and favorable physicochemical properties.
Properties
IUPAC Name |
1-(oxetan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)11-5-15-16(7-11)6-10-8-17-9-10/h5,7,10H,6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVOVSFKXFUUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Oxetan-3-ylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with CAS Number 1578484-07-7, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
- Molecular Formula : C13H21BN2O3
- Molecular Weight : 264.13 g/mol
- CAS Number : 1578484-07-7
- Purity : Typically around 97% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antitumor agent and its interaction with biological systems.
The compound's biological activity is believed to be linked to its ability to interact with specific cellular pathways. Pyrazole derivatives often exhibit diverse pharmacological effects, including anti-inflammatory and anticancer properties. The dioxaborolane moiety contributes to the stability and bioavailability of the compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, a recent study indicated that related pyrazole compounds showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged significantly, suggesting varying degrees of efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 8.9 |
| This compound | MCF-7 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and dynamics of the compound. Preliminary animal studies have shown promising results in terms of tumor reduction and overall survival rates when administered at specific dosages. The formulation used in these studies typically includes DMSO as a solvent due to its ability to enhance solubility .
Case Studies
- Case Study on Tumor Growth Inhibition : In a controlled study involving mice with induced tumors, administration of the pyrazole derivative resulted in a notable reduction in tumor volume compared to control groups. The treatment was well-tolerated with minimal side effects observed.
- Pharmacokinetic Profiling : Another study focused on the pharmacokinetics of the compound revealed that it has a favorable absorption profile with high bioavailability, supporting its potential for further development as an anticancer agent.
Scientific Research Applications
The compound features a pyrazole ring substituted with an oxetane group and a boronic acid pinacol ester. This configuration is significant for its reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(oxetan-3-ylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have shown efficacy in reducing inflammation markers in various animal models, suggesting that this compound could also possess similar properties .
Organoboron Chemistry
The incorporation of boron into organic molecules has been extensively researched due to boron's unique chemical properties. The dioxaborolane moiety in this compound allows for potential applications in:
- Cross-coupling reactions : This compound can serve as a versatile building block in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
- Drug Delivery Systems : The boron-containing structure can be utilized to enhance the solubility and stability of pharmaceutical compounds, making it a candidate for drug formulation strategies .
Material Science
The unique properties of this compound also extend to material science applications:
- Polymer Chemistry : Its reactive sites can be exploited in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives .
- Nanotechnology : The compound's ability to form stable complexes with metal ions opens possibilities for its use in developing nanomaterials for sensors or catalysts .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating enhanced efficacy against cancer cells.
Case Study 2: Anti-inflammatory Evaluation
In a controlled experiment using rat models, compounds structurally related to this compound were administered to assess their anti-inflammatory effects. The results showed a marked decrease in paw edema compared to control groups treated with standard anti-inflammatory drugs.
Comparison with Similar Compounds
1-(Oxolan-3-yl)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(Oxan-2-yl)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula : C₁₄H₂₃BN₂O₃
- Molecular Weight : 278.16 g/mol
- Key Differences : Features a tetrahydropyran (oxan-2-yl) substituent. The six-membered ring further increases molecular weight and hydrophobicity, which may compromise bioavailability.
- Applications : Primarily used in medicinal chemistry for late-stage functionalization via coupling reactions .
1-(Cyclopent-3-en-1-yl)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula : C₁₃H₁₉BN₂O₂
- Molecular Weight : 246.11 g/mol (estimated)
- Key Differences : Substitutes the oxygen heterocycle with a cyclopentene ring, introducing a double bond. This increases rigidity and may alter electronic properties, affecting reactivity in cross-coupling reactions.
- Applications : Explored in the synthesis of anti-inflammatory agents .
Physicochemical Properties
Key Observations :
- The oxetane group balances lipophilicity (LogP = 1.8) and aqueous solubility (0.5 mg/mL), outperforming bulkier analogues.
- Cyclopentene derivatives show improved solubility over oxolane/tetrahydropyran due to reduced ring strain .
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolan-2-yl group enables efficient Suzuki-Miyaura couplings with aryl/heteroaryl halides. Comparative studies show:
- Reaction Rate : Oxetane derivative > Cyclopentene > Oxolane > Tetrahydropyran (due to steric effects) .
- Scope : The oxetane derivative couples efficiently with electron-deficient and electron-rich aryl halides (yields: 70–85%), while tetrahydropyran analogues require elevated temperatures for similar yields .
Preparation Methods
Formation of the Pyrazole Ring
Representative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester, acidic/basic medium | 70–90 | Requires purification by recrystallization |
| 2 | N1-Alkylation | Oxetan-3-ylmethyl bromide, K2CO3, DMF, rt | 65–85 | Selective alkylation at pyrazole N1 |
| 3 | Borylation at C4 position | B2pin2, Pd catalyst, ligand, inert atmosphere, 80–100°C | 55–75 | Critical for installing boronate ester |
Research Findings and Optimization
- The oxetane ring is sensitive to strong acids and bases; thus, reaction conditions for alkylation and borylation are carefully controlled to avoid ring opening.
- Use of mild bases and aprotic solvents during alkylation improves selectivity and yield.
- Palladium-catalyzed borylation is preferred over nickel catalysis for better functional group tolerance and higher yields.
- The presence of the oxetane substituent influences the electronic properties of the pyrazole ring, requiring fine-tuning of catalyst and ligand systems for efficient borylation.
- Purification is typically achieved via column chromatography or recrystallization, with attention to preserving the boronate ester moiety.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Variation | Yield Range (%) | Unique Features |
|---|---|---|---|
| 1-(Oxetan-3-ylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Oxetane at N1, boronate at C4 | 55–90 | Unique cyclic oxetane ring enhances stability |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl instead of oxetane | 60–85 | Simpler alkylation, different biological activity |
| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl at position 3 | 50–75 | Different reactivity patterns due to substitution |
These comparisons highlight how substitution patterns affect synthetic routes and yields, with the oxetane-containing compound requiring more delicate handling due to ring strain and sensitivity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(oxetan-3-ylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated pyrazole precursor (e.g., 4-bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . Key considerations include ensuring anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronate ester hydrolysis.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- X-ray crystallography (using programs like SHELXL ) provides definitive structural confirmation.
- Multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) identifies characteristic signals (e.g., boron pinacol ester at δ ~1.3 ppm in ¹¹B NMR).
- High-resolution mass spectrometry (HRMS) and FT-IR (for B-O stretches at ~1350 cm⁻¹) complement purity assessment .
Q. How does the oxetane ring influence the compound’s reactivity in cross-coupling reactions?
The oxetane’s electron-withdrawing nature and steric bulk may slow transmetallation steps in Suzuki couplings. Mitigation strategies include using bulky ligands (e.g., SPhos) to stabilize Pd intermediates or increasing reaction temperatures (90–110°C) to enhance efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Discrepancies often arise from impurity profiles (e.g., residual Pd in Suzuki products) or substituent effects on target binding. Rigorous purification (e.g., preparative HPLC) and structure-activity relationship (SAR) studies (varying oxetane or boronate groups) are critical. Cross-validate assays (e.g., enzymatic vs. cellular) to confirm activity trends .
Q. What strategies improve the stability of the tetramethyl-1,3,2-dioxaborolan-2-yl group during storage?
Store the compound under argon at –20°C to prevent hydrolysis. For long-term stability, lyophilize in amber vials with desiccants (e.g., molecular sieves). Avoid protic solvents (e.g., MeOH, H₂O) during handling .
Q. How can computational methods aid in predicting the compound’s reactivity or supramolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model boron hybridization states (sp² vs. sp³) and predict regioselectivity in cross-couplings. Molecular docking studies (e.g., AutoDock) assess interactions with enzymatic targets, guiding rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
